

Application Notes and Protocols: 2-Methyl-1-propanol in Spectroscopic Analysis

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Compound of Interest

Compound Name: 2-Methyl-1-propanol

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These application notes provide a comprehensive overview of the utility of **2-Methyl-1-propanol** (isobutanol) as a solvent in various spectroscopic techniques. Detailed protocols are provided for key applications in UV-Visible, Nuclear Magnetic Resonance (NMR), and Fluorescence spectroscopy, with a focus on workflows relevant to pharmaceutical and chemical analysis.

Overview and Physicochemical Properties

2-Methyl-1-propanol is a colorless, flammable liquid with a characteristic odor. As a solvent, it offers a moderate polarity, making it suitable for dissolving a range of organic compounds. Its properties make it a viable alternative to other short-chain alcohols like ethanol and methanol in certain spectroscopic applications. High-purity, HPLC-grade isobutanol is available, ensuring low background interference for sensitive analytical methods.^[1]

Table 1: Physicochemical and Spectroscopic Properties of **2-Methyl-1-propanol**

Property	Value	Reference
Chemical Formula	C ₄ H ₁₀ O	[2]
Molecular Weight	74.12 g/mol	[2]
Boiling Point	108 °C	[3]
Density	0.802 g/mL at 20°C	[2]
Refractive Index (n _{20/D})	1.396	[3]
UV Cutoff	220 nm	[4][5]
Water Solubility	8.7 mL/100 mL	[2]
¹ H NMR Signals (CDCl ₃)	δ 3.39 (d), 2.07 (s, OH), 1.75 (m), 0.92 (d)	[6][7]
IR Absorption Peaks	~3300 cm ⁻¹ (O-H stretch), ~2950 cm ⁻¹ (C-H stretch), ~1050 cm ⁻¹ (C-O stretch)	[8]

Application in UV-Visible Spectroscopy

With a UV cutoff wavelength of 220 nm, **2-Methyl-1-propanol** is a suitable solvent for the analysis of compounds that absorb in the upper UV and visible regions of the spectrum.[4][5] Its moderate polarity allows for the solubilization of various analytes, including flavonoids and other natural products. For many pharmaceutical compounds, the maximum absorption wavelength (λ_{max}) is above 220 nm, making isobutanol a viable solvent choice.[9]

Case Study: Analysis of Flavonoids (e.g., Quercetin)

Flavonoids are a class of polyphenolic compounds widely studied for their antioxidant properties. UV-Vis spectroscopy is a primary technique for their quantification. While methanol and ethanol are common solvents, other alcohols can also be employed. The choice of solvent can influence the position and intensity of absorption bands.[10][11][12]

Table 2: Comparative UV-Vis Data for Quercetin Analysis in Alcohol Solvents

Parameter	Methanol	Ethanol	n-Butanol (isomer of Isobutanol)
λ_{max}	370 nm	255 nm, 372 nm	256 nm
Linearity Range ($\mu\text{g/mL}$)	0.2 - 1.0	3 - 18	0 - 12
Correlation Coefficient (r^2)	0.9995	0.999	0.999
Reference	[8]	[1][13]	

Note: Data for n-butanol is presented as a close structural isomer to **2-Methyl-1-propanol**.

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